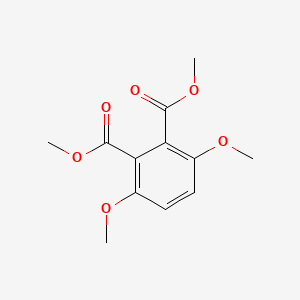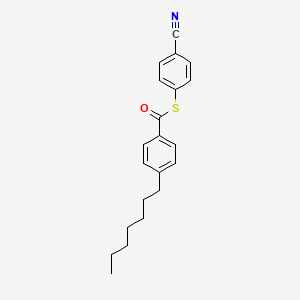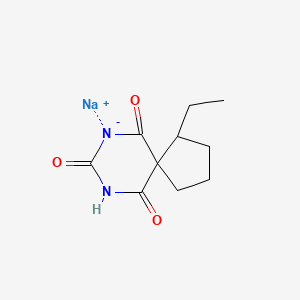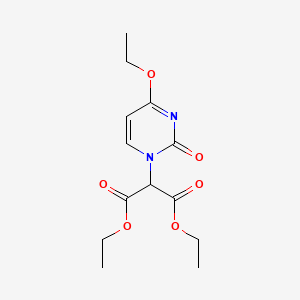
Diethyl (4-ethoxy-2-oxopyrimidin-1(2H)-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (4-ethoxy-2-oxopyrimidin-1(2H)-yl)propanedioate is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (4-ethoxy-2-oxopyrimidin-1(2H)-yl)propanedioate typically involves the condensation of ethyl acetoacetate with urea or thiourea under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (4-ethoxy-2-oxopyrimidin-1(2H)-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Diethyl (4-ethoxy-2-oxopyrimidin-1(2H)-yl)propanedioate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of diethyl (4-ethoxy-2-oxopyrimidin-1(2H)-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (4-hydroxy-2-oxopyrimidin-1(2H)-yl)propanedioate
- Diethyl (4-methoxy-2-oxopyrimidin-1(2H)-yl)propanedioate
- Diethyl (4-ethoxy-2-thioxopyrimidin-1(2H)-yl)propanedioate
Uniqueness
Diethyl (4-ethoxy-2-oxopyrimidin-1(2H)-yl)propanedioate is unique due to its specific ethoxy and oxo functional groups, which confer distinct chemical and biological properties. These properties may result in different reactivity, stability, and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
64660-93-1 |
|---|---|
Molekularformel |
C13H18N2O6 |
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
diethyl 2-(4-ethoxy-2-oxopyrimidin-1-yl)propanedioate |
InChI |
InChI=1S/C13H18N2O6/c1-4-19-9-7-8-15(13(18)14-9)10(11(16)20-5-2)12(17)21-6-3/h7-8,10H,4-6H2,1-3H3 |
InChI-Schlüssel |
MEUFOYQAOMECCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=O)N(C=C1)C(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Cyclohexyl-N'-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea](/img/structure/B14482498.png)

sulfanium chloride](/img/structure/B14482511.png)
![2,2'-[Cyclohexane-1,1-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14482519.png)
![5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14482520.png)
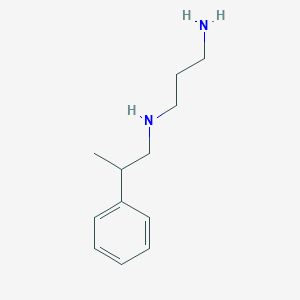
![2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide](/img/structure/B14482529.png)


